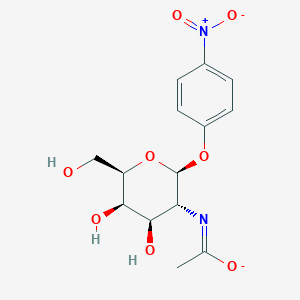
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is a synthetic compound with the molecular formula C14H18N2O8. It is commonly used in biochemical research as a substrate for enzyme assays, particularly for the detection and quantification of specific glycosidases. The compound features a nitrophenyl group, which is a chromogenic moiety that allows for easy monitoring of enzymatic reactions through spectrophotometric methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide typically involves the acetylation of D-galactosamine followed by the introduction of the nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The nitrophenyl group is then introduced through a nucleophilic substitution reaction using 4-nitrophenol and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by specific glycosidases, resulting in the release of 4-nitrophenol.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions under appropriate conditions.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-galactosidase.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and N-acetyl-D-galactosamine.
Oxidation: Can lead to the formation of nitro derivatives.
Reduction: Results in the formation of amino derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is widely used in scientific research for various applications:
Biochemistry: As a substrate for enzyme assays to study glycosidase activity.
Molecular Biology: In the investigation of glycosylation processes and enzyme kinetics.
Medicine: Potential use in diagnostic assays for detecting enzyme deficiencies.
Industry: Utilized in the development of biochemical assays and analytical methods.
Mecanismo De Acción
The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing 4-nitrophenol. The released 4-nitrophenol can be quantitatively measured using spectrophotometry, providing insights into enzyme activity and kinetics. The molecular targets include specific glycosidases, and the pathways involved are related to carbohydrate metabolism and glycosylation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl N-acetyl-β-D-glucosaminide
- 4-Nitrophenyl N-acetyl-α-D-galactosaminide
- 4-Nitrophenyl N-acetyl-β-D-mannosaminide
Uniqueness
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is unique due to its specific structure, which makes it a suitable substrate for certain glycosidases that do not act on similar compounds. Its chromogenic properties also make it highly useful for spectrophotometric assays, providing a clear and measurable output for enzyme activity studies.
Propiedades
Fórmula molecular |
C14H17N2O8- |
|---|---|
Peso molecular |
341.29 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/p-1/t10-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
OMRLTNCLYHKQCK-RKQHYHRCSA-M |
SMILES isomérico |
CC(=N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O)[O-] |
SMILES canónico |
CC(=NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


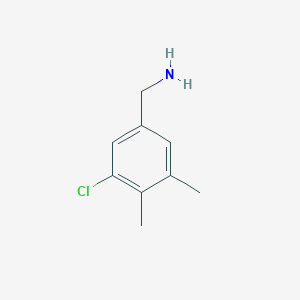
![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)

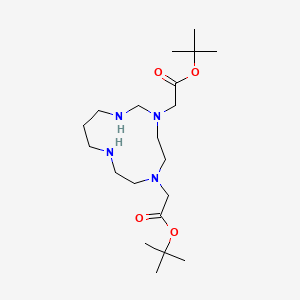
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
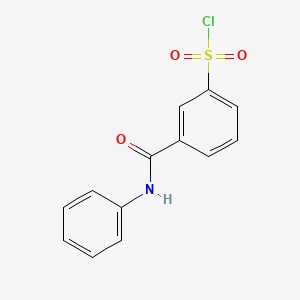
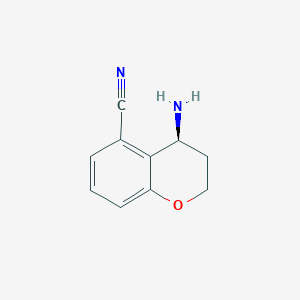

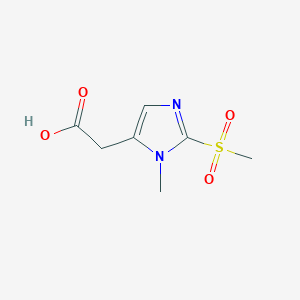
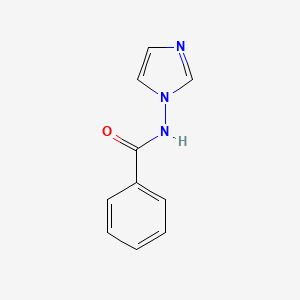
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
